molecular formula C7H13N3 B2389364 1-Isobutyl-1H-pyrazol-3-amine CAS No. 1003012-08-5

1-Isobutyl-1H-pyrazol-3-amine

Cat. No.: B2389364
CAS No.: 1003012-08-5
M. Wt: 139.202
InChI Key: HJCHYUULDNBCKE-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C7H13N3. It belongs to the class of pyrazoles, which are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

1-Isobutyl-1H-pyrazol-3-amine is a pyrazole derivative . Pyrazole derivatives are known to interact with several targets, including estrogen receptors alpha and beta, and alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and alcohol metabolism .

Mode of Action

For instance, they may bind to the active site of an enzyme, inhibiting its function, or they may bind to a receptor, modulating its activity .

Biochemical Pathways

Given its potential targets, it may be involved in pathways related to hormonal regulation and alcohol metabolism . The downstream effects of these interactions could include changes in gene expression, cellular signaling, and metabolic processes .

Pharmacokinetics

The properties of pyrazole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects .

Result of Action

Based on its potential targets, it may influence a variety of cellular processes, including gene expression, cell signaling, and metabolism . These effects could contribute to its potential pharmacological activities.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isobutyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of isobutyl hydrazine with 1,3-diketones under acidic or basic conditions can yield the desired pyrazole .

Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes. This reaction offers mild conditions and broad substrate scope .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation can yield N-arylpyrazoles, while oxidation can produce various pyrazole derivatives .

Scientific Research Applications

1-Isobutyl-1H-pyrazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isobutyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isobutyl group at the 1-position and the amino group at the 3-position distinguishes it from other pyrazole derivatives and can lead to unique interactions with molecular targets .

Properties

IUPAC Name

1-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCHYUULDNBCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003012-08-5
Record name 1-(2-methylpropyl)-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Nitro-1-iso-butyl-1H-pyrazole (83 mg, 0.49 mmol) was dissolved in ethyl acetate (3 mL) and methanol (3 mL) was added. Palladium, 10 wt. % on activated carbon, wet (˜50 mg) was added to the reaction. The vial was charged with hydrogen gas (via balloon) and the reaction stirred for 16 h at 25° C. The reaction was passed through a plug of celite and concentrated in vacuo to afford 1-iso-butyl-1H-pyrazol-3-ylamine (59 mg, 86%) as a golden oil: ESI-LRMS m/e calcd for C7H13N3 [M+] 139.1, found 140.3 [M+H+].
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Synthesis routes and methods II

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